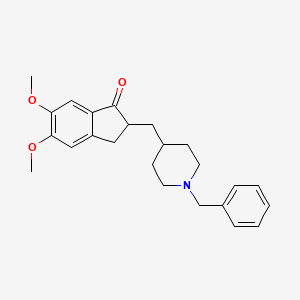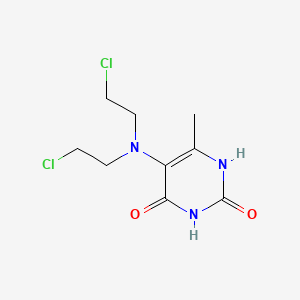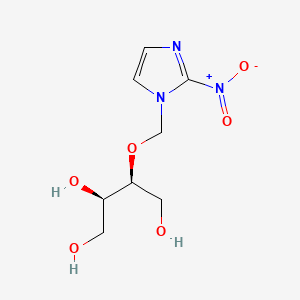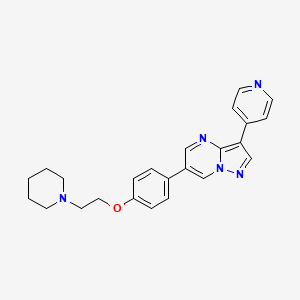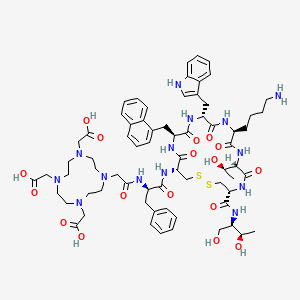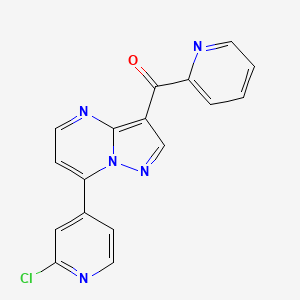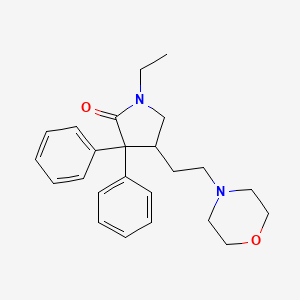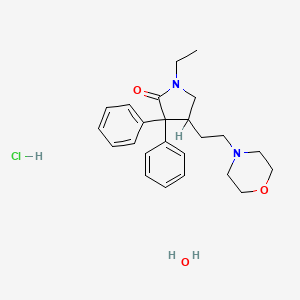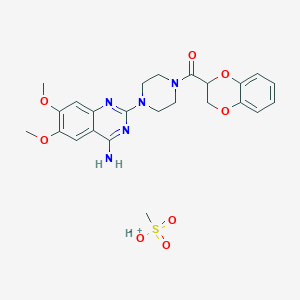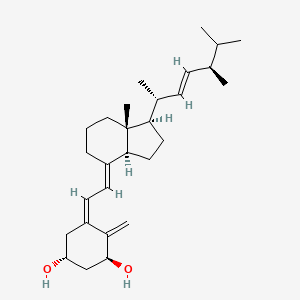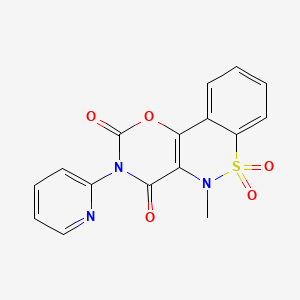
Droxicam
概述
描述
Droxicam is a non-steroidal anti-inflammatory drug belonging to the oxicam class. It is a prodrug of Piroxicam and is used to reduce pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis . This compound is known for its anti-inflammatory, antirheumatic, analgesic, and antipyretic properties .
科学研究应用
Droxicam has several scientific research applications, including:
作用机制
Droxicam exerts its effects by inhibiting the synthesis of prostaglandins through the inhibition of cyclooxygenase enzymes . It is converted to its active form, Piroxicam, via hydrolysis of the ester group in the intestine . The inhibition of prostaglandin synthesis leads to reduced inflammation, pain, and fever .
安全和危害
Safety measures for handling Droxicam include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . In case of accidental ingestion or contact, immediate medical attention is required .
生化分析
Biochemical Properties
Droxicam interacts with key enzymes and proteins in the body to exert its therapeutic effects. It inhibits the synthesis of prostaglandins by cyclooxygenase enzymes . This interaction reduces inflammation and pain in the body.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It produces anti-inflammatory, antirheumatic, analgesic, and antipyretic effects similar to Piroxicam . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is converted to Piroxicam via hydrolysis of the ester group in the intestine . This conversion allows this compound to inhibit the synthesis of prostaglandins by cyclooxygenase enzymes , affecting gene expression and causing changes in cellular function.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is converted to Piroxicam via ester hydrolysis . This metabolic process involves enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.
准备方法
Droxicam can be synthesized through the reaction of phenyl pyridin-2-ylcarbamate with a heterocyclic compound. When heated, phenyl pyridin-2-ylcarbamate decomposes to 2-isocyanatopyridine, which then reacts with the heterocyclic compound to form this compound . Industrial production methods typically involve the hydrolysis of the ester group in the intestine to convert this compound to its active form, Piroxicam .
化学反应分析
Droxicam undergoes several types of chemical reactions, including:
Hydrolysis: This compound is converted to Piroxicam via hydrolysis of the ester group in the intestine.
Inhibition of Prostaglandin Synthesis: This compound inhibits the synthesis of prostaglandins by cyclooxygenase enzymes.
Oxidation and Reduction:
相似化合物的比较
Droxicam is similar to other non-steroidal anti-inflammatory drugs in the oxicam class, such as Piroxicam, Isoxicam, and Phenylbutazone . this compound is unique in that it is a prodrug of Piroxicam, which allows for delayed absorption kinetics and potentially reduced gastrointestinal side effects . Compared to Isoxicam and Phenylbutazone, this compound has shown higher anti-inflammatory and analgesic activity in various studies .
Similar Compounds
- Piroxicam
- Isoxicam
- Phenylbutazone
属性
IUPAC Name |
5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFRZLKGRKFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238035 | |
| Record name | Droxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Droxicam is converted to [DB00554] via hydrolysis of the ester group in the intestine. Droxicam administration inhibits the synthesis of prostaglandins by cyclooxygenase enzymes. | |
| Record name | Droxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
90101-16-9 | |
| Record name | Droxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Droxicam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Droxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Droxicam?
A1: this compound itself is a prodrug that is rapidly metabolized into Piroxicam in the gastrointestinal tract []. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins [, , ].
Q2: How does this compound affect prostaglandin synthesis?
A2: While this compound itself does not directly interact with prostaglandin synthesis, its active metabolite, Piroxicam, inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins [, ].
Q3: Does this compound affect platelet aggregation?
A3: In canine models, this compound demonstrates a significant inhibitory effect on ex vivo platelet aggregation induced by arachidonic acid. This effect is likely due to the inhibition of thromboxane A2 synthesis, a potent platelet aggregator, downstream of COX activity [].
Q4: What is the role of neutrophils in this compound's effects on the gastric mucosa?
A4: Studies in rats indicate that neutrophil infiltration, as measured by myeloperoxidase activity, plays a significant role in the development of gastric mucosal injury induced by this compound and Piroxicam [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H10N2O5S, and its molecular weight is 330.3 g/mol [].
Q6: What is the spatial conformation of this compound?
A6: X-ray crystallography studies reveal that the three-ring fused system of this compound exhibits an almost planar conformation, with the thiazine ring adopting a half-chair conformation. The pyridine ring is positioned nearly perpendicular to the oxazine ring [].
Q7: What is the metabolic pathway of this compound in the body?
A7: this compound is rapidly hydrolyzed into its active metabolite Piroxicam in the gastrointestinal tract following oral administration. Therefore, unchanged this compound is not detected in plasma [, ].
Q8: Does gastric emptying rate influence this compound pharmacokinetics?
A8: While experimentally modifying gastric emptying with agents like metoclopramide and propantheline affects the rate of this compound absorption (Tmax), it does not significantly impact the overall bioavailability of the drug [].
Q9: Do antacids or H2 receptor antagonists like Ranitidine influence this compound pharmacokinetics?
A9: Studies in healthy volunteers indicate that the co-administration of antacids or Ranitidine does not significantly affect the absorption or pharmacokinetic disposition of a single dose of this compound [].
Q10: Does age have a significant impact on this compound pharmacokinetics?
A10: Pharmacokinetic studies in elderly healthy volunteers suggest that age has minimal influence on the absorption, distribution, and elimination of this compound [].
Q11: What conditions has this compound been studied for in clinical trials?
A11: this compound has been investigated in clinical trials for its efficacy and safety in treating inflammatory conditions like osteoarthritis (coxarthrosis and gonarthrosis) and rheumatoid arthritis [, , , ].
Q12: How does the efficacy of this compound compare to other NSAIDs?
A12: Clinical trials indicate that this compound demonstrates comparable efficacy to established NSAIDs like Diclofenac, Indomethacin, and Piroxicam in relieving pain and improving joint function in patients with osteoarthritis and rheumatoid arthritis [, , , ].
Q13: Are there specific concerns regarding this compound and liver toxicity?
A13: this compound has been linked to cases of cholestatic hepatitis in post-marketing surveillance and case reports [, , , , ]. While rare, these events highlight the importance of careful monitoring of liver function in patients taking this compound, particularly during the initial phases of treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



